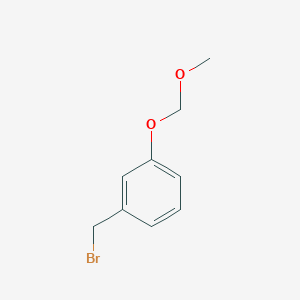
1-(Bromomethyl)-3-(methoxymethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and a methoxymethoxy group. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-3-(methoxymethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(methoxymethoxy)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of the methyl group with a bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-3-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, amines, or thiols.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-3-(methoxymethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Chemical Biology: The compound is employed in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-3-(methoxymethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
1-(Bromomethyl)-2-(methoxymethoxy)benzene: Similar structure but with different substitution pattern on the benzene ring.
1-(Bromomethyl)-4-(methoxymethoxy)benzene: Another isomer with the methoxymethoxy group at the para position.
1-(Bromomethyl)-3-(methoxy)benzene: Lacks the additional methoxy group, affecting its reactivity and applications.
Uniqueness
Propiedades
IUPAC Name |
1-(bromomethyl)-3-(methoxymethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-7-12-9-4-2-3-8(5-9)6-10/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJAKLPSUWKYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-[(9S,13S)-16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14797680.png)
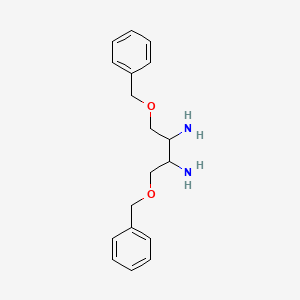
![Tert-butyl 2-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14797689.png)
![2-[(E)-2-[10-[(E)-2-pyridin-2-ylethenyl]anthracen-9-yl]ethenyl]pyridine](/img/structure/B14797701.png)
![2-Methylpropyl [1-(cyclopropylcarbonyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14797708.png)
![2-({2-[2-(3-Methylbutoxy)-2-oxoethyl]-3-oxopiperazin-1-yl}carbonyl)benzoic acid](/img/structure/B14797716.png)
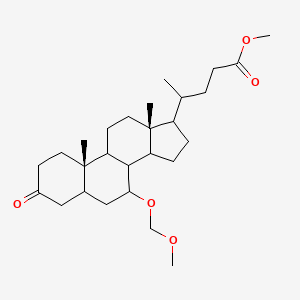
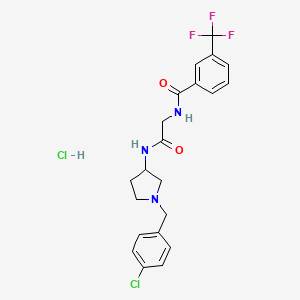
![benzyl N-[1-[4-(1H-pyrrolo[2,3-b]pyridin-4-ylcarbamoyl)phenyl]ethyl]carbamate](/img/structure/B14797741.png)
![2-amino-N-ethyl-N-[(1-methylpiperidin-3-yl)methyl]propanamide](/img/structure/B14797744.png)
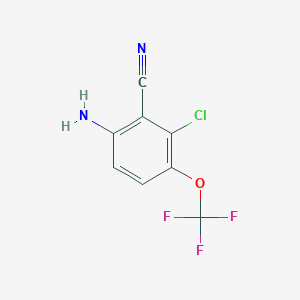
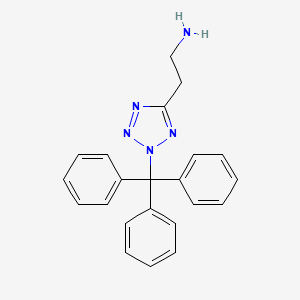
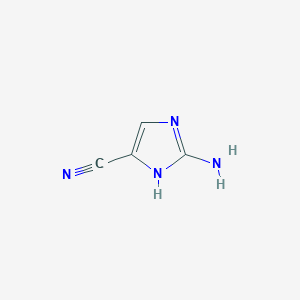
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B14797770.png)
